molecular formula C28H25N3O2S B252789 N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}[1,1'-biphenyl]-4-carboxamide

N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}[1,1'-biphenyl]-4-carboxamide

Cat. No.: B252789
M. Wt: 467.6 g/mol
InChI Key: LYMCXJSBTJUXJF-UHFFFAOYSA-N
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Description

N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}[1,1'-biphenyl]-4-carboxamide is a complex organic compound that features a piperazine ring, a thiophene moiety, and a biphenyl structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a thiophene-2-carbonyl group through a nucleophilic substitution reaction.

    Coupling with Biphenyl-4-carboxylic Acid: The functionalized piperazine is then coupled with biphenyl-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiophene moiety can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating neurological disorders, cancer, and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]phenyl}carbamic acid ethyl ester
  • N-{4-[4-(2-chlorophenyl)piperazin-1-yl]phenyl}carbamic acid ethyl ester
  • N-{4-[4-(2-fluorophenyl)piperazin-1-yl]phenyl}carbamic acid ethyl ester

Uniqueness

N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}[1,1'-biphenyl]-4-carboxamide is unique due to the presence of the thiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and interactions compared to similar compounds.

Properties

Molecular Formula

C28H25N3O2S

Molecular Weight

467.6 g/mol

IUPAC Name

4-phenyl-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C28H25N3O2S/c32-27(23-10-8-22(9-11-23)21-5-2-1-3-6-21)29-24-12-14-25(15-13-24)30-16-18-31(19-17-30)28(33)26-7-4-20-34-26/h1-15,20H,16-19H2,(H,29,32)

InChI Key

LYMCXJSBTJUXJF-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=CS5

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=CS5

Origin of Product

United States

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